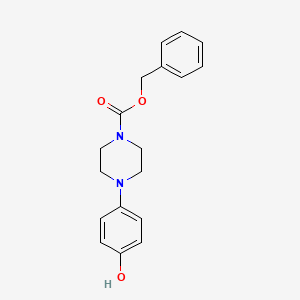![molecular formula C15H13FO2 B8722892 2-[4-(2-fluorophenyl)phenyl]propanoic acid CAS No. 5005-84-5](/img/structure/B8722892.png)
2-[4-(2-fluorophenyl)phenyl]propanoic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid typically involves the following steps:
Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 4-bromo-2-fluorobiphenyl and magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with methyl chloroacetate to form the corresponding ester.
Hydrolysis and Acidification: The ester is hydrolyzed and acidified to yield 2’-Fluoro-alpha-methyl-4-biphenylacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-alpha-methyl-4-biphenylacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever . Additionally, it acts as a gamma-secretase inhibitor, lowering amyloid-beta 42 levels, which is significant in Alzheimer’s disease research .
Vergleich Mit ähnlichen Verbindungen
Flurbiprofen: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with comparable analgesic and antipyretic effects.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid is unique due to its fluorine substitution, which enhances its metabolic stability and potency . Its ability to inhibit gamma-secretase and lower amyloid-beta 42 levels also sets it apart from other NSAIDs .
Eigenschaften
CAS-Nummer |
5005-84-5 |
|---|---|
Molekularformel |
C15H13FO2 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
2-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
MSUHIIYPJIGYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8722841.png)


![[[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8722871.png)

methanone](/img/structure/B8722884.png)

![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
![6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B8722914.png)
